2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate
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Overview
Description
2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the thiazolidinone core. One common method involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This intermediate is then reacted with a phenylacetaldehyde derivative to introduce the phenylethyl group. The final step involves esterification with 2-methylbenzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The phenylethyl group may enhance binding affinity to certain receptors, while the benzoate ester can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate
- 2-methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate
Uniqueness
2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate is unique due to the presence of the phenylethyl group, which can enhance its biological activity and specificity
Properties
Molecular Formula |
C27H23NO4S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C27H23NO4S2/c1-17-9-7-8-12-21(17)26(30)32-22-14-13-19(15-23(22)31-3)16-24-25(29)28(27(33)34-24)18(2)20-10-5-4-6-11-20/h4-16,18H,1-3H3/b24-16- |
InChI Key |
BYPGFEFBAAHEIA-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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